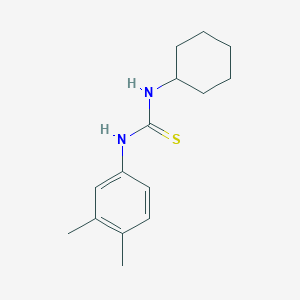
1-Cyclohexyl-3-(3,4-dimethylphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-3-(3,4-dimethylphenyl)thiourea is a thiourea derivative that has garnered interest due to its unique structural properties and potential applications in various fields. Thiourea derivatives are known for their significant roles in organic synthesis, medicinal chemistry, and materials science. The compound’s structure consists of a cyclohexyl group attached to a thiourea moiety, which is further connected to a 3,4-dimethylphenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Cyclohexyl-3-(3,4-dimethylphenyl)thiourea can be synthesized through the reaction of cyclohexylisothiocyanate with 3,4-dimethylaniline. The reaction typically occurs in a non-catalytic environment, under aerobic conditions, and without specific measures to exclude air or moisture. The reaction is carried out in a solvent such as acetone, and the product is obtained as colorless crystals after purification .
Industrial Production Methods
Industrial production methods for thiourea derivatives often involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification techniques such as recrystallization and chromatography to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclohexyl-3-(3,4-dimethylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiourea derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Cyclohexyl-3-(3,4-dimethylphenyl)thiourea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and coordination complexes.
Mécanisme D'action
The mechanism of action of 1-Cyclohexyl-3-(3,4-dimethylphenyl)thiourea involves its interaction with molecular targets such as enzymes. The compound can inhibit the activity of enzymes like acetylcholinesterase by binding to the active site and preventing the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, affecting neurotransmission .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Cyclohexyl-3-(2,4-dimethylphenyl)thiourea
- 1-Cyclohexyl-3-(3-methylpyridin-2-yl)thiourea
- 1-(4-chlorophenyl)-3-cyclohexylthiourea
- 1-(3-chlorophenyl)-3-phenylthiourea
Uniqueness
1-Cyclohexyl-3-(3,4-dimethylphenyl)thiourea is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group and the 3,4-dimethylphenyl group contributes to its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C15H22N2S |
|---|---|
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
1-cyclohexyl-3-(3,4-dimethylphenyl)thiourea |
InChI |
InChI=1S/C15H22N2S/c1-11-8-9-14(10-12(11)2)17-15(18)16-13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3,(H2,16,17,18) |
Clé InChI |
FHKXJJWNSKVQPW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=S)NC2CCCCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


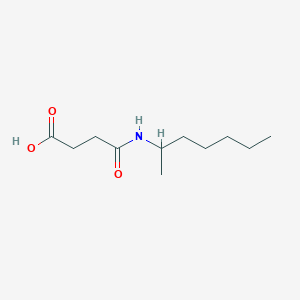

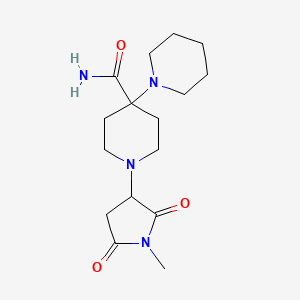

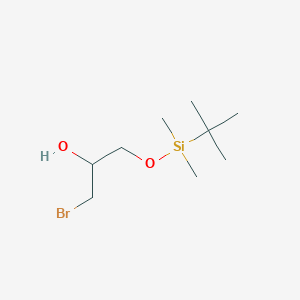

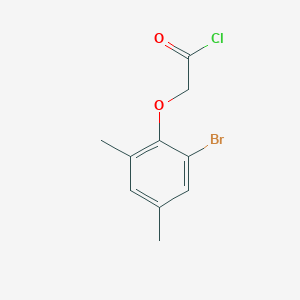
![2-(1,3-dioxoisoindol-2-yl)-5-[2-(1,3-dioxoisoindol-2-yl)-1,3-dioxoisoindol-5-yl]isoindole-1,3-dione](/img/structure/B12445077.png)
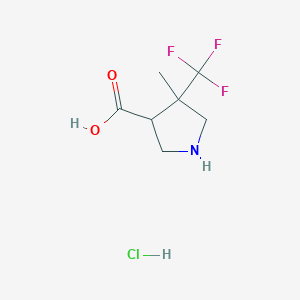

![(3E)-5-chloro-3-({5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl}methylidene)-1H-indol-2-one hydrochloride](/img/structure/B12445091.png)
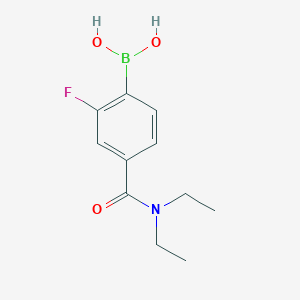

![5-Nitro-4-(piperidin-1-yl)spiro[benzimidazole-2,1'-cyclohexane] 1-oxide](/img/structure/B12445122.png)
